2,2-Dibromo-1h-indene-1,3(2h)-dione
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Structure and Vibrational Studies 2,2-Dibromo-1H-indene-1,3(2H)-dione, a derivative of indene, has been a subject of study due to its structural and reactive properties. Prasad et al. (2010) investigated the molecular structure and vibrational properties of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione using density functional theory. They found that the molecular structure of these compounds is non-planar, and 1H-indene-1,3(2H)-dione exhibited higher reactivity and polarity compared to its parent compound (Prasad et al., 2010). Pathak et al. (2012) conducted a similar study, focusing on the vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, and concluded that it is slightly more reactive than its parent molecule (Pathak et al., 2012).
Synthesis and Catalysis A variety of methods have been explored to synthesize derivatives of 2,2-Dibromo-1H-indene-1,3(2H)-dione. Ghahremanzadeh et al. (2011) reported an efficient procedure using ultrasound irradiation for synthesizing 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives (Ghahremanzadeh et al., 2011). Selvaraj and Rajendran (2014) studied the kinetics of synthesizing 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione using a new phase-transfer catalyst combined with ultrasonication (Selvaraj & Rajendran, 2014).
Photobehaviour and Photochromism The photobehaviour of derivatives of 2,2-Dibromo-1H-indene-1,3(2H)-dione has been an area of interest. Chen et al. (2010) synthesized and studied the photochromic properties of brominated derivatives, revealing significant changes in properties due to bromine substitution (Chen et al., 2010). Mor and Dhawan (2015) investigated the solvent-dependent photobehaviour of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones, showing that the photoreaction varies significantly depending on the solvent used (Mor & Dhawan, 2015).
Crystallographic Studies Crystal structure analysis provides insights into the molecular arrangement and potential applications of these compounds. Poorheravi et al. (2007) analyzed the crystal structure of a compound closely related to 2,2-Dibromo-1H-indene-1,3(2H)-dione, highlighting the absence of intermolecular hydrogen bonds in its crystal structure (Poorheravi et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
2,2-dibromoindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRUQZYEVHBSMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295980 | |
Record name | 2,2-dibromo-1h-indene-1,3(2h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1h-indene-1,3(2h)-dione | |
CAS RN |
1685-97-8 | |
Record name | 2,2-Dibromo-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1685-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromo-1H-indene-1,3(2H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001685978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC106637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dibromo-1h-indene-1,3(2h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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